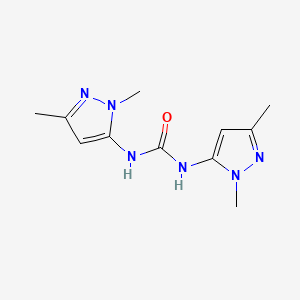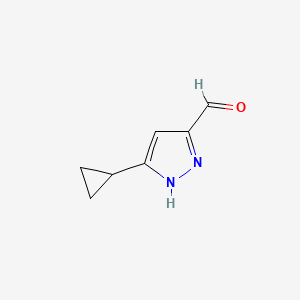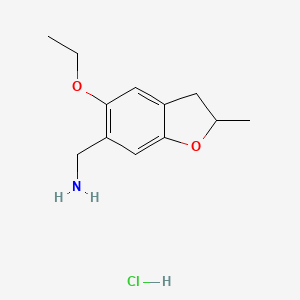![molecular formula C11H15NO2 B1372127 4-[2-(Dimethylamino)ethyl]benzoic acid CAS No. 767258-89-9](/img/structure/B1372127.png)
4-[2-(Dimethylamino)ethyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Dimethylamino)ethyl]benzoic acid is a chemical compound with the molecular formula C11H15NO2 . It is a benzoate ester and a tertiary amino compound . The compound is also known as 4- [2- (dimethylamino)ethyl]benzoic acid hydrochloride .
Molecular Structure Analysis
The molecular weight of this compound is 229.71 . The InChI code is 1S/C11H15NO2.ClH/c1-12(2)8-7-9-3-5-10(6-4-9)11(13)14;/h3-6H,7-8H2,1-2H3,(H,13,14);1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Applications De Recherche Scientifique
Anion Recognition and Selectivity
4-[2-(Dimethylamino)ethyl]benzoic acid has been applied in the field of anion recognition due to its affinity and selectivity towards divalent anions like HPO4 2- and SO4 2-. Its basicity and charge density play a significant role in this selectivity, making it a useful agent in the discrimination of different anion types (Hou & Kobiro, 2006).
Polymorphism in Crystallography
The compound exhibits interesting polymorphic behavior, with studies detailing the structural characterization of new polymorphs. This polymorphism is essential in understanding the molecular interactions and stability of the compound under different conditions, thus contributing to the field of crystallography (Aakeröy, Desper & Levin, 2005).
Synthesis Processes
The synthesis process of this compound and its derivatives has been a subject of various studies, aiming to improve yield and efficiency. These studies have contributed to the field of organic synthesis, providing insights into reaction mechanisms and optimal conditions for the preparation of this compound and its esters (Li Guo, 2013).
Mécanisme D'action
Target of Action
The primary target of 4-[2-(Dimethylamino)ethyl]benzoic acid, also known as Ethyl 4-dimethylaminobenzoate , is the skin. It acts as an inhibitor of ultraviolet (UV) mediated damage to the skin .
Mode of Action
This compound interacts with the skin by absorbing harmful UV radiation. This prevents the UV rays from causing damage to the skin cells and tissues . It is a biotransformation product of 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP), a widely used UV filter in sunscreen cosmetics and other cosmetic products .
Biochemical Pathways
By absorbing UV radiation, it prevents the formation of free radicals and other harmful compounds that can lead to skin cell damage and premature aging .
Pharmacokinetics
Its metabolism and excretion would occur through the body’s normal metabolic and excretory pathways .
Result of Action
The primary result of the action of this compound is the protection of the skin from UV damage. By absorbing harmful UV radiation, it prevents skin cell damage, premature aging, and other negative effects associated with UV exposure .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the intensity of UV radiation in the environment can affect the degree of protection provided by the compound. Additionally, factors such as temperature, humidity, and pH could potentially influence the stability and effectiveness of the compound .
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Analyse Biochimique
Biochemical Properties
4-[2-(Dimethylamino)ethyl]benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in ester hydrolysis, where this compound acts as a substrate. The compound’s dimethylamino group can form hydrogen bonds with active site residues of enzymes, facilitating the hydrolysis process. Additionally, this compound can interact with proteins through hydrophobic interactions, influencing protein folding and stability .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. By altering the activity of key signaling molecules, this compound can impact cell proliferation, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of esterases by binding to their active sites, preventing substrate access. This inhibition can result in altered metabolic pathways and changes in gene expression. Additionally, the compound’s interaction with transcription factors can modulate the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound has been associated with changes in cellular metabolism and function, including alterations in energy production and oxidative stress levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical and cellular effects. At higher doses, this compound can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range results in significant physiological changes. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with cofactors, such as nicotinamide adenine dinucleotide phosphate (NADPH), plays a crucial role in its metabolic processing .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as organic anion-transporting polypeptides (OATPs). Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are essential for the compound’s biological activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
4-[2-(dimethylamino)ethyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)8-7-9-3-5-10(6-4-9)11(13)14/h3-6H,7-8H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFDJNNXQVYWMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC=C(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine hydrochloride](/img/structure/B1372046.png)
![3-[3-(1-Acetamidocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1372047.png)



![9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B1372053.png)


![Ethyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate](/img/structure/B1372058.png)


amine hydrochloride](/img/structure/B1372065.png)
